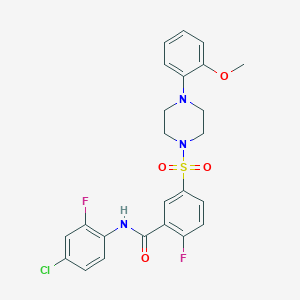

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClF2N3O4S/c1-34-23-5-3-2-4-22(23)29-10-12-30(13-11-29)35(32,33)17-7-8-19(26)18(15-17)24(31)28-21-9-6-16(25)14-20(21)27/h2-9,14-15H,10-13H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXXUPPFBDYYQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClF2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-chloro-2-fluoroaniline with 2-fluoro-5-nitrobenzoic acid under acidic conditions to form the corresponding amide.

Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Sulfonylation: The resulting amine is sulfonylated using a sulfonyl chloride derivative, such as 4-(2-methoxyphenyl)piperazine-1-sulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonylation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

Biological Studies: The compound can be used in studies to understand its effects on cellular pathways and its potential as a drug candidate.

Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.

Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

Positional Halogenation :

- Target Compound : 4-chloro-2-fluorophenyl group.

- Analog (EP 3,532,474 B1) : 2-chloro-6-fluorophenyl substituent (Intermediate 30) .

- Impact : The meta-chloro and ortho-fluoro arrangement in the target may enhance steric complementarity to hydrophobic receptor pockets compared to the para-chloro/ortho-fluoro analog in EP 3,532,474 B1. Positional isomerism significantly affects binding affinity in dopamine D3 receptor ligands, as seen in similar benzamide derivatives .

- Benzamide Fluorination: Target Compound: 2-fluoro substitution on the benzamide ring. Analog (EP 3,532,474 B1): 5-fluoro substitution in combination with trifluoropropoxy groups .

Piperazine Sulfonamide Modifications

- Target Compound : 4-(2-methoxyphenyl)piperazin-1-yl sulfonyl group.

- Analog () : 4-(2,4-dichlorophenyl)piperazine sulfonyl derivatives (e.g., Compound 7o) .

- Analog () : Triazole-thiones with sulfonylphenyl groups (e.g., Compounds 7–9) .

- Impact: The 2-methoxyphenyl substituent introduces a hydrogen-bond donor/acceptor via the methoxy group, contrasting with the purely hydrophobic 2,4-dichlorophenyl in . This may improve solubility but reduce membrane permeability.

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

- Chlorine and Fluorine Atoms : These halogens enhance lipophilicity and may influence receptor binding.

- Piperazine Moiety : Known for its diverse biological activities, piperazine derivatives often exhibit significant pharmacological effects.

- Sulfonamide Group : This group is associated with various therapeutic effects, including antibacterial and antitumor activities.

Molecular Formula

The molecular formula for this compound is C22H23ClF2N2O3S.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of various enzymes, including:

- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to increased acetylation of histones, affecting gene expression and promoting apoptosis in cancer cells .

Antitumor Activity

Studies have shown that related compounds exhibit significant antitumor effects. For instance, compounds with piperazine rings have been linked to enhanced cytotoxicity against various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis .

Antibacterial Properties

Compounds containing sulfonamide groups are traditionally known for their antibacterial properties. The sulfonamide moiety in this compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

| Assay Type | Target | IC50 Value |

|---|---|---|

| Antiproliferative | HepG2 Cancer Cells | 1.30 μM |

| Enzyme Inhibition | HDAC3 | 95.48 nM |

| Bacterial Growth | E. coli | 12 μg/mL |

These results suggest a promising profile for the compound in terms of anticancer and antibacterial activities.

In Vivo Studies

In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with similar compounds, indicating potential effectiveness in clinical settings .

Case Study 1: Anticancer Activity

A study evaluated the effects of a piperazine derivative similar to this compound on human cancer cell lines. Results showed that treatment led to a significant reduction in cell viability, supporting the hypothesis that the compound induces apoptosis through HDAC inhibition .

Case Study 2: Antibacterial Efficacy

Another research project assessed the antibacterial efficacy of a related sulfonamide compound against common bacterial strains. The findings indicated that the compound effectively inhibited bacterial growth, showcasing its potential as an antibiotic agent .

Q & A

Q. Critical Factors :

- Temperature control during sulfonylation (0–5°C minimizes side reactions).

- Stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv.) ensures complete coupling.

- Yield optimization via Design of Experiments (DoE) to balance reaction time and reagent ratios .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons (δ 7.2–8.1 ppm) confirm the benzamide and fluorophenyl groups.

- Piperazine protons appear as broad singlets (δ 2.6–3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 552.0892 for C₂₄H₂₀ClF₂N₃O₄S) .

- FT-IR : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?

Methodological Answer:

SAR studies focus on systematically modifying substituents and evaluating biological outputs:

Piperazine Modifications :

- Replace 2-methoxyphenyl with 2,3-dichlorophenyl to assess dopamine receptor affinity .

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .

Benzamide Core :

- Vary fluorine positions to study steric effects on target binding .

Q. Example Table: Substituent Impact on Bioactivity

| Substituent on Piperazine | Biological Activity (IC₅₀, nM) | Key Finding |

|---|---|---|

| 2-Methoxyphenyl (Parent) | 120 ± 15 (D3 Receptor) | Baseline |

| 2,3-Dichlorophenyl | 45 ± 5 (D3 Receptor) | 2.7× potency increase |

| 4-Fluorophenyl | 210 ± 20 (D3 Receptor) | Reduced affinity |

| Data adapted from |

Advanced: How can contradictions in reported biological data be resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 expressing human D3 receptors) and buffer conditions .

- Purity Verification : HPLC-UV/ELSD to confirm >95% purity, as impurities (e.g., unreacted sulfonyl chloride) may antagonize targets .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and explain divergent activities .

Advanced: What experimental design strategies optimize multi-step synthesis?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side products in sulfonylation .

- DoE for Reaction Optimization :

- Variables: Temperature, reagent ratio, reaction time.

- Output: Maximize yield via response surface methodology (RSM) .

- In-line Analytics : FT-IR or Raman spectroscopy monitors reaction progress in real time .

Basic: What are common purification challenges, and how are they addressed?

Methodological Answer:

- By-product Removal : Unreacted sulfonyl chloride is removed via aqueous washes (NaHCO₃) .

- Chromatography : Silica gel chromatography with gradient elution (5→15% methanol/dichloromethane) separates polar impurities .

- Recrystallization : Use chloroform/hexane (1:3) to isolate high-purity crystals (>99% by HPLC) .

Advanced: How can computational modeling predict molecular targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to dopamine D3 receptors (PDB: 3PBL). Key interactions:

- Sulfonyl group with Lys168.

- Fluorophenyl moiety in hydrophobic pocket .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Phase .

Basic: What physical properties are critical for formulation in biological assays?

Methodological Answer:

- Solubility : Test in DMSO (typically >50 mM) and aqueous buffers (e.g., PBS with 0.1% Tween-80). Low solubility (<1 mM) necessitates prodrug strategies .

- LogP : Measure via shake-flask method (expected ~3.5–4.0). High LogP may correlate with membrane permeability .

Advanced: What in vitro models assess preliminary toxicity?

Methodological Answer:

- Hepatotoxicity : Primary human hepatocytes (e.g., HepaRG) evaluate CYP450 inhibition (e.g., CYP3A4) .

- Cytotoxicity : MTT assays in HEK293 or HepG2 cells (IC₅₀ > 100 µM indicates low toxicity) .

Advanced: How do electron-withdrawing groups influence metabolic stability?

Methodological Answer:

- Fluorine/Chloro Substituents : Reduce oxidative metabolism by CYP450 enzymes.

- Microsomal Stability Assay :

- Incubate with rat liver microsomes (RLM) and NADPH.

- Parent compound remaining after 60 min: >80% with -F/-Cl vs. <50% for -H .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.